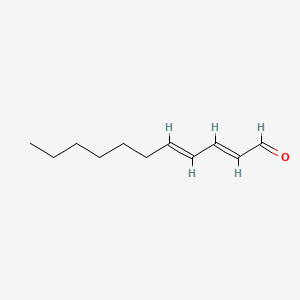
2,4-Undecadienal
描述
2,4-Undecadienal is an organic compound with the molecular formula C₁₁H₁₈O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its strong, fatty, and citrus-like odor, making it a significant component in the flavor and fragrance industry .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Undecadienal can be synthesized through various methods. One common approach involves the aldol condensation of octanal with acrolein, followed by a dehydration step to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of unsaturated fatty acids or their esters. This process involves the use of oxidizing agents such as potassium permanganate or ozone, followed by purification steps to isolate the aldehyde. The industrial production methods are designed to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 2,4-Undecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens or hydrogen halides.
Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Addition: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Undecadienoic acid.
Reduction: 2,4-Undecadienol.
Addition: Dihalogenated or halohydrin products.
Condensation: Schiff bases (imine derivatives).
科学研究应用
2,4-Undecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for gas chromatography.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research has explored its potential antimicrobial and antioxidant properties, making it a candidate for pharmaceutical applications.
作用机制
The mechanism of action of 2,4-Undecadienal involves its interaction with molecular targets such as enzymes and receptors. For instance, its deodorizing effect on trimethylamine is believed to result from a masking effect, where the strong odor of this compound overrides the offensive odor of trimethylamine. Additionally, it may modulate the chemical structure of odor-causing compounds, reducing their volatility and odor intensity .
相似化合物的比较
2,4-Undecadienal can be compared with other similar compounds such as:
2,4-Decadienal: Another aldehyde with a similar structure but a shorter carbon chain. It also has a strong odor and is used in flavor and fragrance applications.
2,4-Nonadienal: A related compound with a nine-carbon chain, known for its cucumber-like odor.
2,4-Dodecadienal: A longer-chain aldehyde with similar chemical properties but different olfactory characteristics.
Uniqueness: this compound is unique due to its specific combination of chain length and double bond positions, which confer distinct olfactory properties and reactivity. Its ability to act as a potent odorant and its versatility in chemical reactions make it a valuable compound in various fields .
属性
IUPAC Name |
(2E,4E)-undeca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUIIFPIWRILL-XBLVEGMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885476 | |
| Record name | 2,4-Undecadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid; very powerful oily-caramellic, "baked spicy" aroma with citrusy undertones | |
| Record name | 2,4-Undecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
129.00 °C. @ 13.00 mm Hg | |
| Record name | 2,4-Undecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2,4-Undecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.896-0.906 | |
| Record name | 2,4-Undecadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
30361-29-6, 13162-46-4 | |
| Record name | 2,4-Undecadienal, (2E,4E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30361-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Undecadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Undecadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Undecadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Undecadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4E)-undeca-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-UNDECADIENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L26S7BW06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Undecadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,4-undecadienal?
A1: this compound is an unsaturated aldehyde with the following structural characteristics:
Q2: The research mentions this compound as a potential deodorant. How does it interact with its target to achieve this effect?
A2: While the exact mechanism of action for its deodorizing effect isn't fully elucidated in the provided research, [] suggests that this compound exhibits a strong deodorizing effect against the offensive odor of porcine large intestine, reaching almost complete deodorizing ability at 10 ppb. This suggests potential interaction with and neutralization of odor-causing volatile compounds. Further research is needed to pinpoint the specific interactions and downstream effects.
Q3: Studies highlight the antimycobacterial activity of this compound. What is its efficacy compared to other compounds in Foeniculum vulgare?
A3: Research indicates that this compound, present in Foeniculum vulgare, displayed the most potent antimycobacterial activity among the tested compounds. [] It exhibited a minimum inhibitory concentration (MIC) of 25–50 µg/mL against both sensitive and multi-drug resistant strains of Mycobacterium tuberculosis, outperforming linoleic acid, oleic acid, 1,3-benzenediol, and undecanal.
Q4: What is the impact of this compound on broiler growth performance?
A4: Research on broiler chickens revealed a potential link between this compound and growth performance. [] The study found that diets containing thermally oxidized soybean oil, particularly those heated at 135°C for 42 hours, led to a significant decrease in average daily gain, average daily feed intake, and gain to feed ratio. The study suggests that C9-C11 unsaturated alkenals, including this compound, present in the oxidized oil may have a stronger inverse correlation with growth performance compared to C5-C8 saturated alkanals.
Q5: How does the presence of this compound contribute to the aroma profile of Shandong Matcha?
A5: this compound plays a role in the unique aroma profile of Shandong Matcha, specifically the high-grade variant (M-GS). [] It was identified as one of the odor-active volatile compounds using gas chromatography-mass spectrometry (GC-MS) and odor activity value (OAV) evaluation. The study suggests that this compound contributes to the desirable seaweed-like, fresh, and roasted notes characteristic of high-grade Shandong Matcha.
Q6: Are there alternative compounds with similar properties to this compound?
A6: While the research provided doesn't explicitly focus on direct alternatives to this compound, it does highlight other compounds present in coriander and fennel with notable biological activities. For example, (E,E)-2,4-decadienal is also mentioned as a potential contributor to deep-fried odor in oils. [] Further research is necessary to identify and characterize compounds with comparable properties to this compound for potential substitution in various applications.
Q7: What analytical methods are commonly used to identify and quantify this compound?
A7: Several studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for identifying and quantifying this compound. [, , , ] This technique allows for the separation and detection of volatile compounds based on their mass-to-charge ratio, enabling the identification and quantification of this compound in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


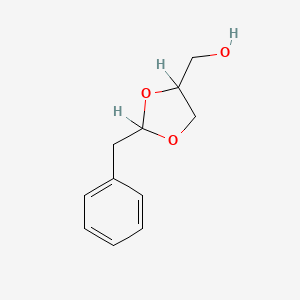
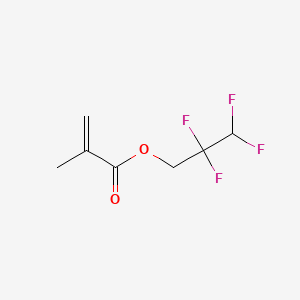

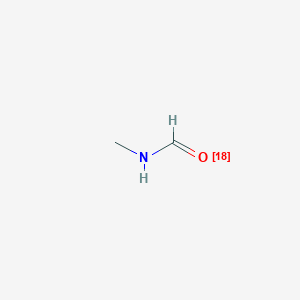

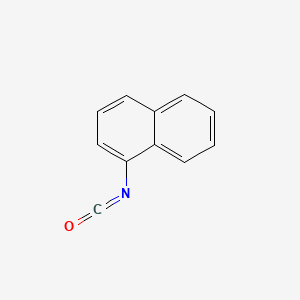

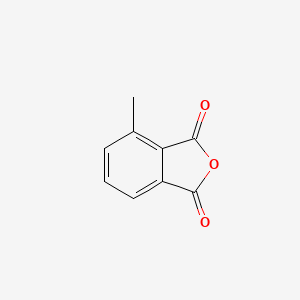
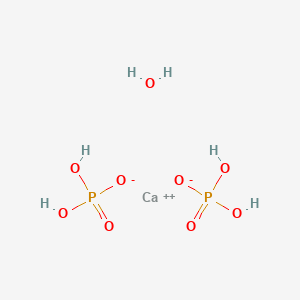
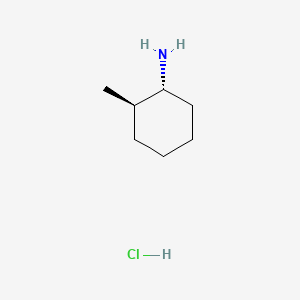
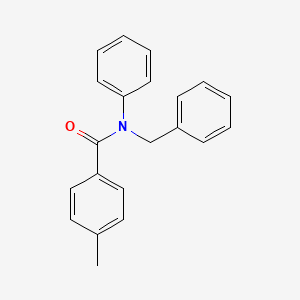
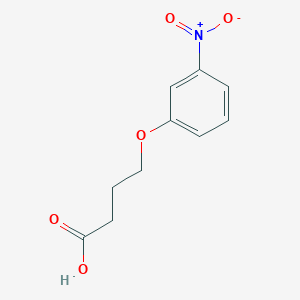
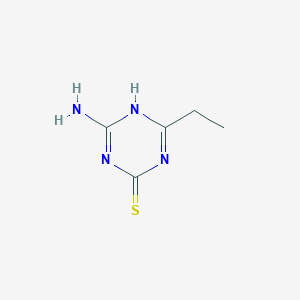
![2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal](/img/structure/B3423473.png)
